Phenol, 4-fluoro-2-methoxy-, acetate
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Overview
Description
Phenol, 4-fluoro-2-methoxy-, acetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a methoxy group The acetate group is attached to the hydroxyl group of the phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-fluoro-2-methoxy-, acetate can be achieved through several methods. One common approach involves the acetylation of 4-fluoro-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Another method involves the use of acetyl chloride as the acetylating agent. In this case, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture interference. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and flow rates. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-fluoro-2-methoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Phenol, 4-fluoro-2-methoxy-, acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, 4-fluoro-2-methoxy-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phenol, 4-fluoro-2-methoxy-, acetate can be compared with other similar compounds such as:
Phenol, 4-fluoro-, acetate: Lacks the methoxy group, leading to different chemical and biological properties.
Phenol, 2-methoxy-, acetate: Lacks the fluorine atom, resulting in altered reactivity and applications.
Phenol, 4-chloro-2-methoxy-, acetate:
The uniqueness of this compound lies in the combination of the fluorine and methoxy groups, which impart specific chemical and biological characteristics that differentiate it from other related compounds.
Properties
IUPAC Name |
acetic acid;4-fluoro-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2.C2H4O2/c1-10-7-4-5(8)2-3-6(7)9;1-2(3)4/h2-4,9H,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZCPQKOUWNQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849289 |
Source
|
Record name | Acetic acid--4-fluoro-2-methoxyphenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-81-4 |
Source
|
Record name | Acetic acid--4-fluoro-2-methoxyphenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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